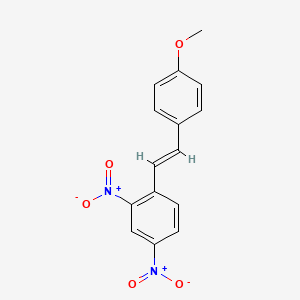
Benzene, 1,2-propadienyl-
Overview
Description
Scientific Research Applications
Gold(I)-Catalyzed Synthesis
Gold(I)-catalyzed reactions involving 1-phenyl-1,2-butadiene, a compound related to 1,2-propadienyl-benzene, have been studied for the synthesis of various organic compounds. For instance, the reaction of 1-phenyl-1,2-butadiene with 2-phenyl-1-ethanol, catalyzed by a gold(I) complex, resulted in high yields of specific products. This method is effective for various substituted allenes and alcohols, indicating its broad applicability in organic synthesis (Zhang & Widenhoefer, 2008).
Catalytic Oxidation for Drug Synthesis
Benzene derivatives like 1,2-methylenedioxy-4(1-propenyl)benzene (isosafrol), which are structurally related to 1,2-propadienyl-benzene, have been used as intermediates in drug synthesis. Research has shown that vanadium complexes can catalyze the oxidation of isosafrol to produce important drug intermediates, demonstrating the utility of these benzene derivatives in pharmaceutical synthesis (Alvarez et al., 2007).
Organic/Inorganic Hybrid Benzene Analogs
Studies have explored the synthesis and characterization of organic/inorganic hybrid structures containing elements like boron and nitrogen, in addition to carbon. These compounds, including 1,2-dihydro-1,2-azaborines, represent a significant development in the field of benzene chemistry, with potential applications in materials science and hydrogen storage (Marwitz et al., 2009).
Environmental Monitoring
Benzene and its derivatives, including 1,2-dibromoethane and 1,2-dichloroethane, have been monitored in ambient air using gas chromatography-mass spectrometry. This research highlights the environmental relevance of benzene derivatives and their importance in monitoring and controlling air pollution (Jonsson & Berg, 1980).
properties
InChI |
InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-8H,1H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHMXWJFCCNXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945956 | |
| Record name | Propadienylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,2-propadienyl- | |
CAS RN |
2327-99-3 | |
| Record name | Benzene, 1,2-propadienyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002327993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propadienylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine](/img/structure/B1654385.png)



![Methyl 5-bromo-4-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1654391.png)